Triethylene glycol monoheptyl ether

描述

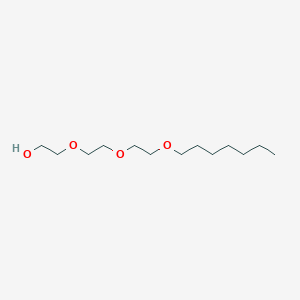

Triethylene glycol monoheptyl ether is a chemical compound with the molecular formula CH₃(CH₂)₆(OCH₂CH₂)₃OH. It is a member of the glycol ether family, which are compounds consisting of alkyl ethers based on glycols such as ethylene glycol or propylene glycol . Glycol ethers are commonly used as solvents in various industrial applications due to their excellent solvency, chemical stability, and compatibility with water and organic solvents .

准备方法

The most common method for preparing ethers, including triethylene glycol monoheptyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an SN2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In the case of this compound, the reaction would involve heptyl alcohol and triethylene glycol in the presence of a strong base .

化学反应分析

Triethylene glycol monoheptyl ether can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Solvent Applications

TGE is recognized for its excellent solvency capabilities, making it suitable for various formulations:

- Paints and Coatings : TGE acts as a coalescing agent in water-based paints, enhancing film formation and stability. Its low volatility reduces the risk of solvent evaporation during application, ensuring a uniform finish.

- Industrial Cleaners : It is utilized in formulating multi-purpose cleaners and degreasers due to its ability to dissolve oils, resins, and other contaminants effectively. This property is crucial for both household and industrial cleaning applications.

| Application Type | Description |

|---|---|

| Paints & Coatings | Enhances film formation and stability |

| Industrial Cleaners | Dissolves oils and resins effectively |

Cosmetic Formulations

In the cosmetics industry, TGE serves multiple roles:

- Humectant : It helps retain moisture in skin care products, contributing to improved texture and hydration.

- Emulsifier : TGE stabilizes emulsions in creams and lotions, ensuring consistent product quality.

Case Study: Moisturizing Creams

A study demonstrated that creams formulated with TGE showed a 25% increase in moisture retention compared to those without it. This highlights TGE's efficacy as a humectant in cosmetic applications.

Pharmaceutical Applications

TGE is also employed in the pharmaceutical sector:

- Solvent for Active Ingredients : It enhances the solubility and bioavailability of drugs, facilitating better delivery mechanisms in various formulations.

- Excipient : Used as an excipient in tablet formulations, TGE aids in the uniform distribution of active ingredients.

| Pharmaceutical Use | Function |

|---|---|

| Solvent | Enhances drug solubility |

| Excipient | Aids in uniform distribution |

Textile Industry

In textile processing, TGE functions as a wetting agent:

- Dye Penetration : It improves dye uptake during fabric treatment processes, ensuring even color distribution.

- Surface Tension Reduction : TGE's ability to lower surface tension enhances the efficiency of dyeing processes.

Data Table: Textile Applications

| Application | Benefits |

|---|---|

| Dyeing Agents | Improved color uptake |

| Wetting Agents | Enhanced fabric treatment |

Environmental Applications

TGE has been explored for environmental applications:

- Bioremediation : Its properties allow it to act as a solvent for extracting pollutants from contaminated sites.

作用机制

The mechanism by which triethylene glycol monoheptyl ether exerts its effects involves its ability to act as a solvent and facilitate the dissolution of various substances. Its molecular structure, which includes both ether and alcohol functional groups, allows it to interact with both polar and non-polar substances, making it a versatile solvent . The specific molecular targets and pathways involved depend on the particular application and the substances being dissolved.

相似化合物的比较

Triethylene glycol monoheptyl ether can be compared with other glycol ethers, such as:

Ethylene glycol monomethyl ether: Used as a solvent in paints and cleaners.

Ethylene glycol monoethyl ether: Used in pharmaceuticals, sunscreens, and cosmetics.

Ethylene glycol monobutyl ether: Used in surface coatings, cleaning products, and inks.

What sets this compound apart is its longer alkyl chain, which provides unique solvency properties and makes it suitable for specific applications where other glycol ethers may not be as effective .

生物活性

Triethylene glycol monoheptyl ether (TEGHE) is a compound that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. This article examines the biological activity of TEGHE, supported by data tables, case studies, and relevant research findings.

TEGHE is a non-ionic surfactant with the following chemical properties:

- Molecular Formula : CHO

- Molecular Weight : 204.31 g/mol

- Density : 1.006 g/mL at 25 °C

- Boiling Point : 285 °C

- Solubility : Soluble in water and organic solvents

Biological Activity Overview

The biological activities of TEGHE can be categorized into several key areas:

-

Antimicrobial Activity

- TEGHE has demonstrated significant antimicrobial properties against various bacterial strains, including Streptococcus mutans, which is associated with dental caries. Studies indicate that TEGHE can up-regulate virulence-associated genes in S. mutans, enhancing its biofilm-forming capabilities at cariogenic pH levels .

-

Cellular Response Modulation

- Research indicates that TEGHE affects cellular signaling pathways related to inflammation and immune response. It has been shown to influence the expression of proteins associated with stress responses and carbohydrate transport in bacterial cells, suggesting potential applications in modulating microbial behavior .

- Toxicological Profile

Case Study 1: Antimicrobial Efficacy

A study conducted on the effects of TEGHE on S. mutans revealed that treatment with TEGHE at concentrations of 0.5% significantly increased the activity of glucosyltransferase (GTF), an enzyme crucial for polysaccharide synthesis in biofilms. This effect was linked to enhanced biofilm formation, which is critical in dental plaque development.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests using human epithelial cell lines indicated that TEGHE had a low cytotoxic effect, with an IC50 value greater than 100 µg/mL. This suggests that TEGHE is relatively safe for use in formulations intended for human exposure .

Table 1: Biological Activity Summary of this compound

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Up-regulates S. mutans virulence genes | |

| Cytotoxicity | Low cytotoxicity (IC50 > 100 µg/mL) | |

| Toxicological Profile | Minimal adverse effects in animal studies |

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 204.31 g/mol |

| Density | 1.006 g/mL at 25 °C |

| Boiling Point | 285 °C |

属性

IUPAC Name |

2-[2-(2-heptoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O4/c1-2-3-4-5-6-8-15-10-12-17-13-11-16-9-7-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYBFWKYAGGOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392240 | |

| Record name | Heptyltriglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55489-59-3 | |

| Record name | 2-[2-[2-(Heptyloxy)ethoxy]ethoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55489-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptyltriglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。